2-Iodo-1,3,5-trimethoxybenzene
Overview
Description
2-Iodo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H11IO3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3,5-trimethoxybenzene typically involves the iodination of 1,3,5-trimethoxybenzene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of trimethoxybenzaldehyde or trimethoxybenzoic acid.
Reduction: Formation of 1,3,5-trimethoxybenzene.
Scientific Research Applications
2-Iodo-1,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki and Heck reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1,3,5-trimethoxybenzene is primarily related to its ability to undergo substitution reactions
Comparison with Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodoanisole: Contains a single methoxy group and an iodine atom, offering different reactivity and applications.
3,4,5-Trimethoxyiodobenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 2-Iodo-1,3,5-trimethoxybenzene is unique due to the combination of three methoxy groups and an iodine atom on the benzene ring.
Properties
IUPAC Name |
2-iodo-1,3,5-trimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITRNILXEICAJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482602 | |
Record name | 1,3,5-Trimethoxy-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-49-8 | |
Record name | 1,3,5-Trimethoxy-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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